2-(Aminomethyl)-4-methylphenol hydrochloride
Overview
Description
5-methyl-2-HOBA (hydrochloride) is a chemical compound known for its role as an isoketal scavenger. It has been studied for its potential to reduce angiotensin II-induced increases in systolic blood pressure in mice . The compound’s molecular formula is C8H12ClNO, and it has a molecular weight of 173.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-HOBA (hydrochloride) typically involves the reaction of 2-hydroxybenzylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 5-methyl-2-HOBA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-HOBA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-2-HOBA (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a scavenger for reactive intermediates.
Biology: The compound is studied for its potential to modulate biological pathways involving oxidative stress and inflammation.
Medicine: Research has shown its potential in reducing blood pressure and protecting against cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-methyl-2-HOBA (hydrochloride) involves its ability to scavenge isoketals, which are reactive intermediates formed during lipid peroxidation. By neutralizing these intermediates, the compound helps to reduce oxidative stress and inflammation. This action is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a significant role .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzylamine: A precursor in the synthesis of 5-methyl-2-HOBA (hydrochloride).
4-Methyl-2-HOBA: A structural isomer with similar scavenging properties.
5-Methyl-3-HOBA: Another isomer with potential biological activity.
Uniqueness
5-methyl-2-HOBA (hydrochloride) is unique due to its specific ability to scavenge isoketals and its demonstrated efficacy in reducing blood pressure in animal models. Its structural features, such as the presence of a methyl group at the 5-position and a hydroxyl group at the 2-position, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(aminomethyl)-4-methylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMHQAGNDIBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044714-53-4 | |
Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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